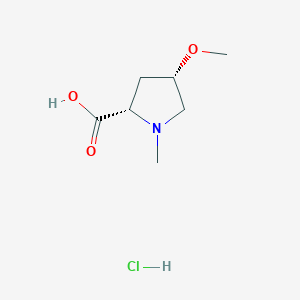

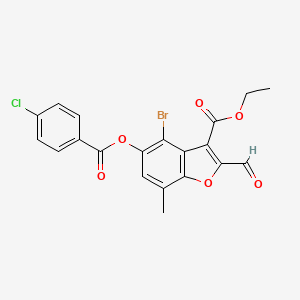

![molecular formula C8H13NO2S2 B2438285 {[(Cyclopentylamino)carbonothioyl]thio}acetic acid CAS No. 828299-46-3](/img/structure/B2438285.png)

{[(Cyclopentylamino)carbonothioyl]thio}acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentylamino carbonothioylthioacetic acid (CPCTA) is a compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

科学的研究の応用

Acetic Acid and Microbial Growth Inhibition

Acetic acid, a closely related compound to {[(Cyclopentylamino)carbonothioyl]thio}acetic acid, plays a crucial role in the food industry as a microbial growth inhibitor. It is used as a preservative in foods and beverages and is produced during yeast metabolism in biotechnological processes. Research highlights the molecular mechanisms underlying Saccharomyces cerevisiae and Zygosaccharomyces bailii tolerance to acetic acid, providing insights into designing strategies to overcome yeast spoilage in acidic foods and beverages or engineering robust industrial strains (Palma, Guerreiro, & Sá-Correia, 2018).

Catalytic Conversion of Methane to Acetic Acid

The conversion of methane to acetic acid is significant for the petrochemical industry. A study demonstrates the direct, selective, oxidative condensation of two methane molecules to acetic acid at 180°C, catalyzed by palladium. This process, involving methane C-H activation and oxidative carbonylation, offers a potential method for acetic acid production from methane (Periana et al., 2003).

Microalgal Utilization of Acetic Acid-Rich Bio-Oil

In biofuel production, utilizing acetic acid in bio-oil is important for sustainability. A study explores the use of acetic acid-rich bio-oil for the growth and lipid production of Chlamydomonas reinhardtii. The research demonstrates that treating bio-oil with activated carbon and using evolved algal strains can significantly improve algal growth, suggesting a viable approach for converting biomass into fuels and chemicals (Liang et al., 2013).

Flotation Separation of Molybdenite and Galena

A novel organic compound, acetic acid-{[(hydrazinylthioxomethyl)thio]-sodium}, was synthesized and shown to be effective in the flotation separation of molybdenite from galena. This research provides insights into the adsorption mechanism and potential applications in mineral processing (Yin et al., 2017).

Isobutanol Production from Acetate

A study on engineered Escherichia coli demonstrates the feasibility of using acetate, a material similar to acetic acid, as a carbon source for isobutanol production. By overexpressing specific enzymes, the research suggests a strategy for biochemical production using acetate, highlighting its applicability in biofuel production (Song et al., 2018).

Synthesis from Methanol and CO2

Another study reports the synthesis of acetic acid from CO2, methanol, and H2, catalyzed by a Ru–Rh bimetallic catalyst. This represents significant progress in synthetic chemistry and CO2 transformation, providing an environmentally friendly approach to acetic acid production (Qian et al., 2016).

Inhibition of Carbonic Anhydrase

Research on 2,4-dioxothiazolidinyl acetic acids shows selective inhibition of carbonic anhydrase XII, a protein involved in tumorigenesis. This suggests potential therapeutic applications for diseases like cancer and glaucoma (Alhameed et al., 2020).

特性

IUPAC Name |

2-(cyclopentylcarbamothioylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c10-7(11)5-13-8(12)9-6-3-1-2-4-6/h6H,1-5H2,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAHQWFELFDWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=S)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Dimethylsulfamoylamino)methyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2438203.png)

![4-[5-(2,4-Dichlorophenyl)-1H-pyrazole-3-yl]-1-piperidineacetonitrile](/img/structure/B2438206.png)

![N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2438207.png)

![2-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2438215.png)

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)

![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)

![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)